Carbonate de lodénafil

Vue d'ensemble

Description

Le Carbonate de lodénafil est un nouvel inhibiteur de la phosphodiestérase de type 5 utilisé principalement pour le traitement de la dysfonction érectile. Il est formulé sous forme de promédicament sous la forme d'un dimère d'ester carbonique, qui se décompose dans l'organisme pour former deux molécules du médicament actif, le lodénafil . Cette formulation a une biodisponibilité orale plus élevée que le médicament parent .

Applications De Recherche Scientifique

Lodenafil Carbonate has been extensively studied for its applications in various fields:

Medicine: Primarily used for the treatment of erectile dysfunction.

Industry: Potential applications in the development of new pharmaceuticals and therapeutic agents.

Mécanisme D'action

Target of Action

Lodenafil carbonate is a novel phosphodiesterase type 5 (PDE5) inhibitor . PDE5 is an enzyme that plays a crucial role in the regulation of cyclic guanosine monophosphate (cGMP) levels within cells .

Mode of Action

This inhibition facilitates sustained smooth muscle relaxation and blood vessel dilation, thereby promoting and maintaining an erection sufficient for sexual intercourse .

Biochemical Pathways

The primary biochemical pathway affected by Lodenafil carbonate is the nitric oxide/cGMP pathway . In this pathway, nitric oxide stimulates the production of cGMP, which in turn causes smooth muscle relaxation. By inhibiting PDE5, Lodenafil carbonate prevents the breakdown of cGMP, leading to an increase in cGMP concentration within cells. This results in sustained smooth muscle relaxation and increased blood flow .

Pharmacokinetics

Lodenafil carbonate is formulated as a prodrug in the form of the carbonate ester dimer, which breaks down in the body to form two molecules of the active drug, lodenafil . This formulation has higher oral bioavailability than the parent drug . The mean pharmacokinetic parameters for lodenafil are a maximum concentration time (tmax) of 1.6 hours and a half-life (t1/2) of 3.3 hours .

Result of Action

The primary result of Lodenafil carbonate’s action is the promotion and maintenance of an erection sufficient for sexual intercourse . This is achieved through the inhibition of PDE5, which leads to an increase in cGMP concentration, causing smooth muscle relaxation and increased blood flow .

Analyse Biochimique

Biochemical Properties

Lodenafil carbonate plays a significant role in biochemical reactions by inhibiting the enzyme phosphodiesterase type 5 (PDE5). This inhibition leads to an increase in the levels of cyclic guanosine monophosphate (cGMP) within cells. The elevated cGMP levels result in the relaxation of smooth muscle tissues, particularly in the corpus cavernosum of the penis, facilitating increased blood flow and erection . Lodenafil carbonate interacts with PDE5, preventing the degradation of cGMP, which is crucial for its therapeutic effects .

Cellular Effects

Lodenafil carbonate influences various cellular processes, particularly in smooth muscle cells. By inhibiting PDE5, it increases cGMP levels, which in turn activates protein kinase G (PKG). This activation leads to the phosphorylation of target proteins that cause smooth muscle relaxation . Additionally, lodenafil carbonate has been shown to affect cell signaling pathways, gene expression, and cellular metabolism by modulating the levels of cGMP .

Molecular Mechanism

The molecular mechanism of lodenafil carbonate involves its conversion into active lodenafil molecules, which then inhibit PDE5. This inhibition prevents the breakdown of cGMP, leading to its accumulation within cells . The increased cGMP levels activate PKG, which phosphorylates various proteins involved in smooth muscle relaxation. This process ultimately results in enhanced blood flow to the corpus cavernosum .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of lodenafil carbonate have been observed to change over time. The compound is relatively stable, but its efficacy can decrease due to degradation over extended periods . Long-term studies have shown that lodenafil carbonate maintains its ability to increase cGMP levels and promote smooth muscle relaxation, although the extent of these effects may diminish with prolonged exposure .

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of lodenafil carbonate vary with different dosages. At lower doses, the compound effectively increases cGMP levels and induces smooth muscle relaxation without significant adverse effects . At higher doses, lodenafil carbonate can cause toxic effects, including hypotension and other cardiovascular issues . These findings highlight the importance of optimizing dosage to balance efficacy and safety .

Metabolic Pathways

Lodenafil carbonate is metabolized in the body to produce two active lodenafil molecules. This metabolism involves the hydrolysis of the carbonate ester bond, releasing the active drug . The metabolic pathways of lodenafil carbonate also involve interactions with various enzymes, including esterases, which facilitate its conversion to the active form . The increased levels of cGMP resulting from PDE5 inhibition affect metabolic flux and metabolite levels within cells .

Transport and Distribution

Lodenafil carbonate is transported and distributed within cells and tissues primarily through passive diffusion. Once inside the cells, it is hydrolyzed to release active lodenafil molecules . The distribution of lodenafil carbonate and its active form is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues . This property enhances its therapeutic effects by ensuring adequate concentrations at the target sites .

Subcellular Localization

The subcellular localization of lodenafil carbonate and its active form is primarily within the cytoplasm, where it interacts with PDE5 . The compound does not require specific targeting signals or post-translational modifications for its activity. Its localization within the cytoplasm allows it to effectively inhibit PDE5 and increase cGMP levels, leading to smooth muscle relaxation .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du Carbonate de lodénafil implique plusieurs étapes, commençant par la préparation du composé parent, le lodénafilLes conditions de réaction impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir un rendement et une pureté élevés .

Méthodes de production industrielle

La production industrielle du this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour l'efficacité et la rentabilité, impliquant souvent des réacteurs à écoulement continu et des systèmes automatisés pour maintenir une qualité constante. Le produit final est soumis à des mesures de contrôle qualité rigoureuses pour garantir la conformité aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions

Le Carbonate de lodénafil subit plusieurs types de réactions chimiques, notamment :

Hydrolyse : Le groupe ester carbonique est hydrolysé dans l'organisme pour libérer le médicament actif, le lodénafil.

Oxydation et réduction : Ces réactions peuvent se produire dans des conditions spécifiques, affectant la stabilité et l'efficacité du composé.

Réactifs et conditions courants

Les réactifs courants utilisés dans la synthèse et les réactions du this compound comprennent :

Solvants organiques : tels que le dichlorométhane et l'éthanol.

Catalyseurs : y compris les acides et les bases pour faciliter des réactions spécifiques.

Températures contrôlées : Pour optimiser les vitesses de réaction et les rendements.

Principaux produits formés

Le principal produit formé à partir de l'hydrolyse du this compound est le lodénafil, qui est le composé actif responsable de ses effets thérapeutiques .

Applications de la recherche scientifique

Le this compound a été largement étudié pour ses applications dans divers domaines :

Médecine : Principalement utilisé pour le traitement de la dysfonction érectile.

Industrie : Applications potentielles dans le développement de nouveaux produits pharmaceutiques et agents thérapeutiques.

Mécanisme d'action

Le this compound exerce ses effets en inhibant la phosphodiestérase de type 5, une enzyme présente dans divers tissus, notamment le corps caverneux du pénis . En inhibant cette enzyme, le this compound augmente les niveaux de monophosphate cyclique de guanosine, ce qui conduit à une relaxation des muscles lisses et à une augmentation du flux sanguin vers le pénis, facilitant ainsi l'érection . Les cibles et les voies moléculaires impliquées comprennent la voie oxyde nitrique-monophosphate cyclique de guanosine .

Comparaison Avec Des Composés Similaires

- Udenafil

- Mirodenafil

Sildénafil : (Viagra)

Tadalafil : (Cialis)

Vardénafil : (Levitra)

Unicité

Le Carbonate de lodénafil est unique en raison de sa formulation sous forme de promédicament, ce qui améliore sa biodisponibilité orale par rapport aux autres inhibiteurs de la phosphodiestérase de type 5 . Cette caractéristique permet une absorption plus efficace et des effets thérapeutiques prolongés .

Propriétés

IUPAC Name |

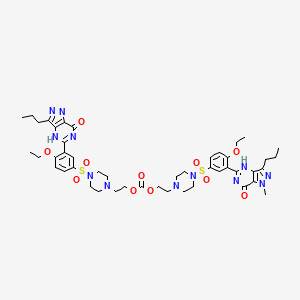

bis[2-[4-[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]sulfonylpiperazin-1-yl]ethyl] carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H62N12O11S2/c1-7-11-35-39-41(54(5)52-35)45(60)50-43(48-39)33-29-31(13-15-37(33)67-9-3)71(63,64)58-21-17-56(18-22-58)25-27-69-47(62)70-28-26-57-19-23-59(24-20-57)72(65,66)32-14-16-38(68-10-4)34(30-32)44-49-40-36(12-8-2)53-55(6)42(40)46(61)51-44/h13-16,29-30H,7-12,17-28H2,1-6H3,(H,48,50,60)(H,49,51,61) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVYUCRDXZXLFSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CCOC(=O)OCCN5CCN(CC5)S(=O)(=O)C6=CC(=C(C=C6)OCC)C7=NC8=C(C(=O)N7)N(N=C8CCC)C)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H62N12O11S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70192906 | |

| Record name | Lodenafil carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1035.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

398507-55-6 | |

| Record name | Lodenafil carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=398507-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lodenafil carbonate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0398507556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lodenafil carbonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11927 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lodenafil carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LODENAFIL CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29X84F932D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.